
N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Coordination Chemistry
Cobalt(II) complexes containing N-substituted N,N',N-bis((1H-pyrazol-1-yl)methyl)amine ligands demonstrate the formation of both four-coordinate and five-coordinate complexes depending on the N'-substitution group. These complexes show potential in catalysis, specifically in the polymerization of methyl methacrylate to produce poly(methylmethacrylate) with high molecular weight and narrow polydispersity index, indicating a strong potential for materials science applications (Sunghye Choi et al., 2015).
Organic Synthesis
The ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, achieved through a condensation reaction, highlights the utility of related compounds in synthetic organic chemistry. This work showcases the efficient synthesis of pyrazolyl-imine derivatives, which could be of interest for the development of new reagents or intermediates in organic synthesis (Diana Becerra et al., 2021).
Biological Activity
While the initial search did not return specific studies on N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine itself, related research on structurally similar compounds provides insights into potential biological applications. For example, compounds with the pyrazole ring have been investigated for their antiproliferative effects on cancer cells, suggesting that derivatives of N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine might possess similar biological activities and could be explored further in drug development (Hyangmi Kim et al., 2011).
Propiedades
IUPAC Name |
1-(2,3-difluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3/c1-17-8-9(6-16-17)5-15-7-10-3-2-4-11(13)12(10)14/h2-4,6,8,15H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIJVNFCLVRMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,7,8-Tetramethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2988521.png)


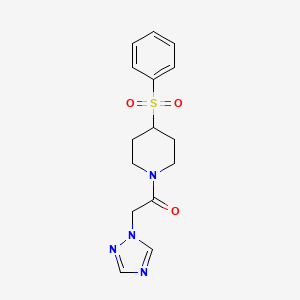

![1-(2,5-dimethoxyphenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2988529.png)

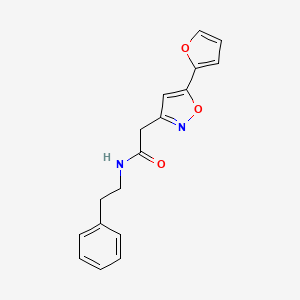

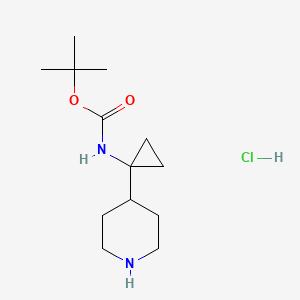
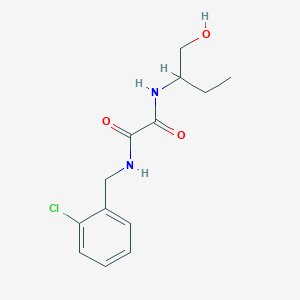
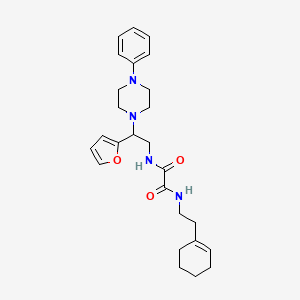

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2988541.png)